
4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are often used in medicinal chemistry due to their biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of its constituent parts. For instance, the dihedral angle between the least-squares planes of the benzene rings in 4-(4-methoxyphenoxy)benzaldehyde is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Quinazolinones, including structures related to 4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline, exhibit diverse biological activities. A study by (Mravljak et al., 2021) investigated the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. They discovered that certain derivatives with hydroxyl groups in the ortho position on the phenyl ring displayed notable antioxidant and metal-chelating properties.
Anticancer Activity
Quinazoline derivatives have shown potential as anticancer agents. (Suzuki et al., 2020) synthesized derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols and found PVHD303 to possess potent antiproliferative activity, disrupting microtubule formation and inhibiting tumor growth in vivo. Similarly, (Haghighijoo et al., 2018) reported that certain 4-anilinoquinazoline analogs showed cytotoxic activity against breast cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors.
Antimicrobial and Anti-Inflammatory Properties
A study by (Dash et al., 2017) synthesized quinazoline-4-one/4-thione derivatives and evaluated them for antimicrobial, analgesic, and anti-inflammatory properties. They found that certain derivatives showed significant activity against microbes and pain and inflammation, suggesting quinazoline derivatives' potential in treating these conditions.
Antinociceptive Activity
In the realm of pain management, (Bonacorso et al., 2016) synthesized new 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolines and evaluated their analgesic effect. They demonstrated significant reduction of nociception in a capsaicin-induced pain model, suggesting their potential as analgesic agents.
Photophysical Properties
Quinazolin-4(3H)-ones and their difluoroboron complexes have been studied for their photophysical properties. (Moshkina et al., 2021) found that the nature of substituents in the phenol moiety significantly influenced these properties, with certain complexes showing strong emission in specific solvents. This highlights the potential use of quinazoline derivatives in dye and imaging applications.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-14-12-4-2-3-5-13(12)20-15(21-14)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQKUUTWLBEAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

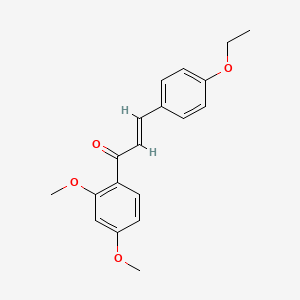
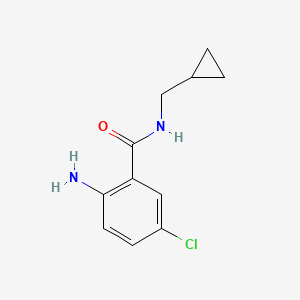
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2434401.png)
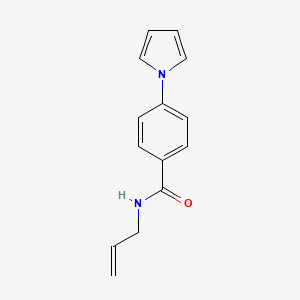
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)
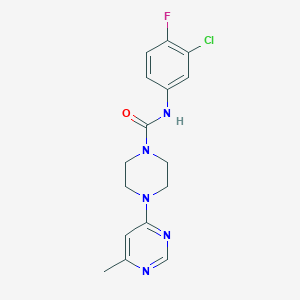

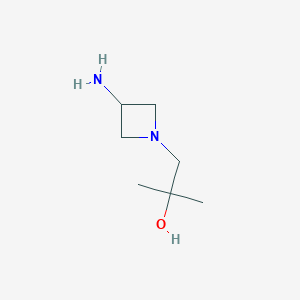
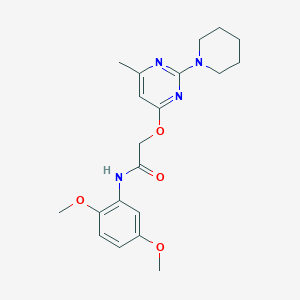
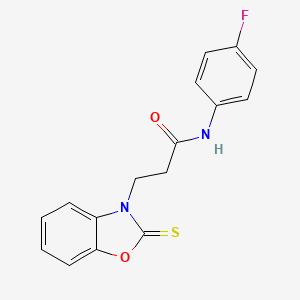


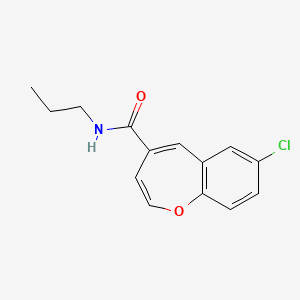
![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)